

The Discovery and Developmental History of Epoxiconazole: A Technical Guide

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Compound of Interest

Compound Name: *Epoxiconazole*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

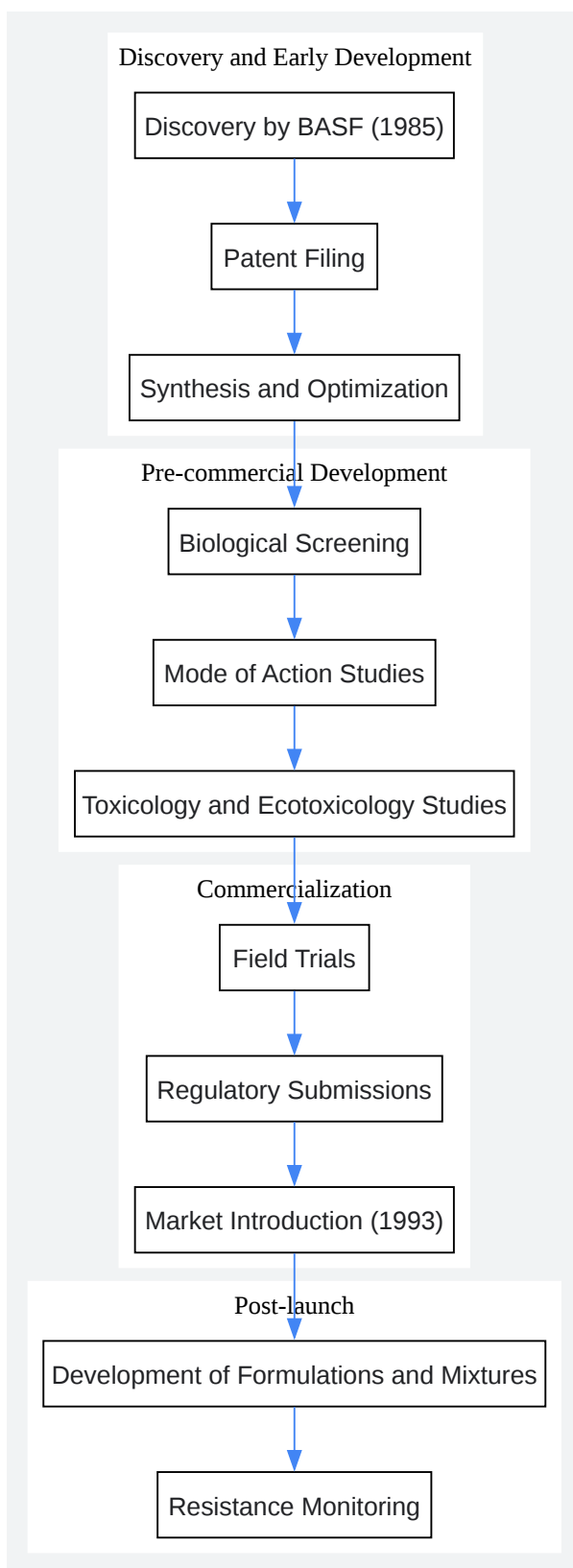
Abstract

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class, which has been a cornerstone in the management of fungal diseases in major crops for decades. Developed and introduced by BASF SE, its unique chemical structure, containing an epoxide ring, confers high efficacy against a wide range of ascomycete, basidiomycete, and deuteromycete pathogens. This technical guide provides a comprehensive overview of the discovery, developmental history, and key technical aspects of **Epoxiconazole**. It details its mode of action as a potent inhibitor of sterol biosynthesis, specifically targeting the C14-demethylase enzyme. Furthermore, this guide presents a compilation of its physicochemical properties, toxicological data, and efficacy against various plant pathogens in structured tables. Detailed experimental protocols for key assays and diagrammatic representations of its synthesis, mode of action, and developmental timeline are also provided to offer a thorough understanding of this significant agricultural fungicide.

Discovery and Developmental History

Epoxiconazole was discovered by BASF in 1985 and was first introduced to the market in 1993. It was developed to provide robust and reliable control of a broad spectrum of fungal diseases in cereals and other crops. The introduction of **Epoxiconazole** marked a significant advancement in the triazole fungicide group, offering improved performance against key diseases like Septoria leaf blotch and rusts in wheat.

Below is a logical flow diagram illustrating the key milestones in the discovery and development of **Epoxiconazole**.



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Caption: Developmental history of **Epoxiconazole**.

Chemical Properties and Synthesis

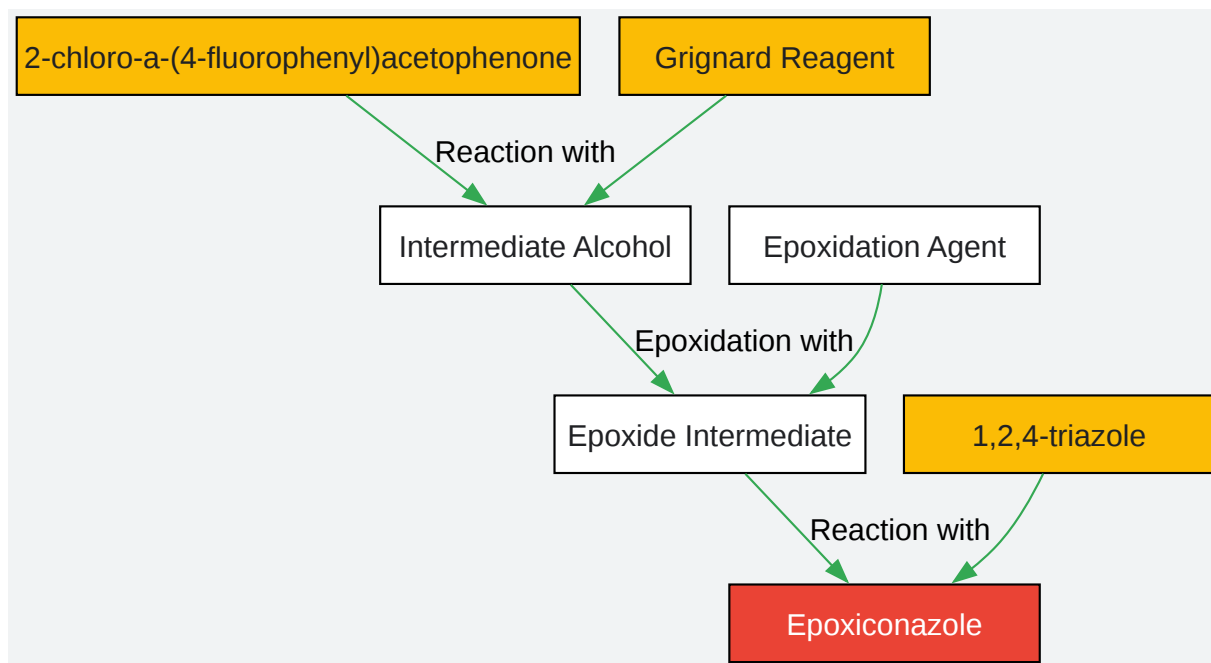
Epoxiconazole, with the IUPAC name (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole, is a triazole fungicide characterized by the presence of an epoxide ring.

Physicochemical Properties

Property	Value	Reference
IUPAC Name	(2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole	
CAS Number	135319-73-2	
Molecular Formula	C ₁₇ H ₁₃ ClFN ₃ O	
Molar Mass	329.76 g/mol	
Melting Point	134 °C	
Water Solubility	8.42 mg/L (at 20°C)	
Vapor Pressure	<1 x 10 ⁻⁵ mPa (at 20°C)	
Log P (octanol-water)	3.33-3.44 (at pH 7)	

Synthesis Pathway

The synthesis of **Epoxiconazole** involves a multi-step chemical process. A representative synthetic route is outlined in the diagram below. The process generally involves the reaction of a substituted phenacyl halide with a suitable organometallic reagent, followed by cyclization to form the oxirane ring and subsequent reaction with 1,2,4-triazole. Various patented methods exist, aiming to improve yield, purity, and cost-effectiveness.



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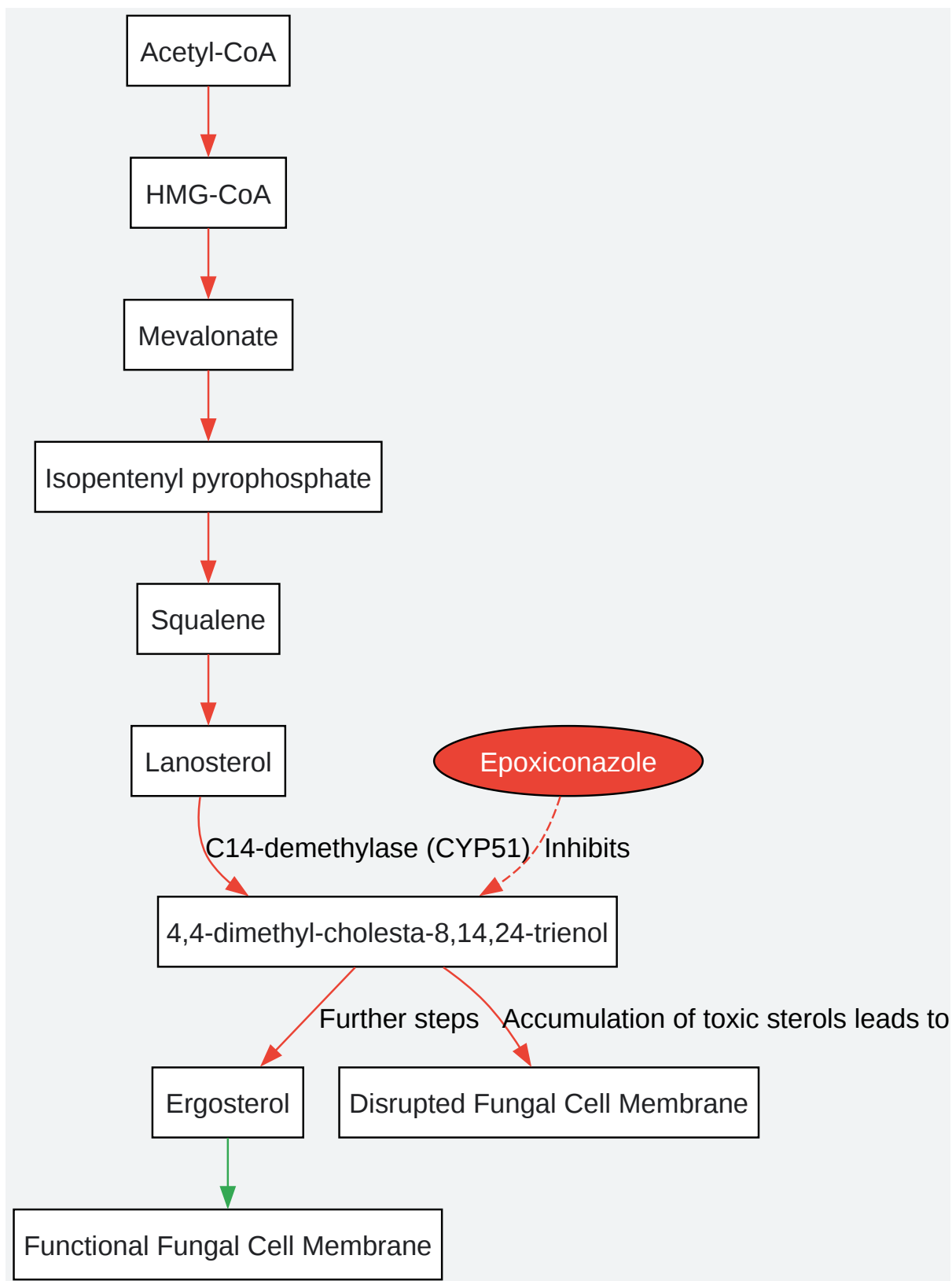
Caption: A representative synthesis workflow for **Epoxiconazole**.

Mode of Action

Epoxiconazole is a sterol biosynthesis inhibitor (SBI), specifically a demethylation inhibitor (DMI). It targets the fungal cytochrome P450 enzyme C14-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Signaling Pathway

The inhibition of C14-demethylase disrupts the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic methylated sterols in the fungal cell membrane, altering its fluidity and permeability, and ultimately inhibiting fungal growth.



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Caption: Ergosterol biosynthesis pathway and the site of **Epoxiconazole** inhibition.

Biological Activity and Efficacy

Epoxiconazole exhibits broad-spectrum activity against a wide range of fungal pathogens. It is particularly effective against diseases in cereals such as wheat and barley.

In Vitro Efficacy (EC50 Values)

The following table summarizes the effective concentration required to inhibit 50% of mycelial growth (EC50) for various fungal pathogens.

Fungal Pathogen	Common Name	EC50 (mg/L)	Reference
Zymoseptoria tritici	Septoria Leaf Blotch	0.1 - 1.0+	N/A
Puccinia triticina	Brown Rust	0.05 - 0.5	
Puccinia striiformis	Yellow Rust	0.02 - 0.2	
Fusarium graminearum	Fusarium Head Blight	0.723 ± 0.008	N/A
Rhynchosporium secalis	Leaf Scald	0.1 - 1.0	
Sclerotinia sclerotiorum	White Mold	Varies	

Note: EC50 values can vary significantly depending on the fungal isolate, experimental conditions, and the development of resistance.

Field Efficacy

Field trials have consistently demonstrated the high efficacy of **Epoxiconazole** in controlling key cereal diseases, leading to significant yield protection. For instance, in wheat, applications of **Epoxiconazole** have shown excellent control of Septoria tritici blotch and various rust diseases.

Crop	Disease	Application Rate (g a.i./ha)	Disease Control (%)	Yield Increase (%)	Reference
Wheat	Septoria Leaf Blotch (Z. tritici)	125	70 - 90	10 - 20	
Wheat	Yellow Rust (P. striiformis)	62.5 - 125	85 - 99	15 - 25	
Wheat	Brown Rust (P. triticina)	125	80 - 95	10 - 15	
Barley	Leaf Scald (R. secalis)	125	60 - 80	5 - 15	N/A
Wheat	Fusarium Head Blight (F. graminearum)	150-300	>75 (protective & curative)	Variable	

Experimental Protocols

Mycelial Growth Inhibition Assay

This protocol outlines a general method for determining the in vitro efficacy of **Epoxiconazole** against fungal pathogens.

Objective: To determine the EC50 value of **Epoxiconazole** against a specific fungal pathogen.

Materials:

- Pure culture of the target fungal pathogen
- Potato Dextrose Agar (PDA) or other suitable growth medium
- Technical grade **Epoxiconazole**

- Sterile distilled water
- Solvent (e.g., acetone or DMSO)
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm)
- Incubator

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **Epoxiconazole** (e.g., 1000 mg/L) in a suitable solvent.
- **Media Preparation:** Prepare PDA according to the manufacturer's instructions. Autoclave and cool to 45-50°C.
- **Serial Dilutions:** Add appropriate volumes of the **Epoxiconazole** stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate with the solvent only. Pour the amended and control media into sterile Petri dishes and allow them to solidify.
- **Inoculation:** From the growing edge of a fresh fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each prepared Petri dish.
- **Incubation:** Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
- **Data Collection:** Measure the colony diameter (in two perpendicular directions) of the fungal growth daily or when the fungus in the control plate has reached approximately 80% of the plate diameter.
- **Calculation:** Calculate the percentage of mycelial growth inhibition for each concentration using the formula: $\text{Inhibition (\%)} = [(dc - dt) / dc] \times 100$ Where 'dc' is the average diameter of

the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treated plate.

- EC50 Determination: Plot the percentage of inhibition against the logarithm of the **Epoxiconazole** concentration. Use probit analysis or a similar statistical method to calculate the EC50 value.

Toxicology and Regulatory Status

Mammalian Toxicology

The toxicological profile of **Epoxiconazole** has been extensively studied.

Endpoint	Value	Species	Reference
Acute Oral LD50	>5000 mg/kg	Rat	
Acute Dermal LD50	>2000 mg/kg	Rat	
Acute Inhalation LC50	>3.26 mg/L	Rat	
NOAEL (18-month chronic)	0.8 mg/kg bw/day	Mouse	
ADI (Acceptable Daily Intake)	0.0069 mg/kg bw/day	-	

Epoxiconazole is classified as suspected of causing cancer and may damage the unborn child or impair fertility.

Regulatory Status

The regulatory status of **Epoxiconazole** varies by region. In the European Union, the approval for **Epoxiconazole** was not renewed, and its use has been phased out. In other parts of the world, it may still be registered for use on various crops. It is crucial to consult local regulatory authorities for the current registration status and use recommendations.

Conclusion

Epoxiconazole has played a vital role in global agriculture for the control of a wide array of fungal diseases. Its discovery and development by BASF provided growers with a highly effective and reliable tool for crop protection. Understanding its chemical properties, mode of action, and biological efficacy is crucial for its responsible and effective use. While its regulatory landscape is evolving, the technical knowledge accumulated over its long history of use continues to be of significant value to researchers and professionals in the field of crop protection and drug development.

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